molecular formula C26H35ClN4O3S2 B6526730 N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride CAS No. 1135204-02-2

N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride

Cat. No.: B6526730
CAS No.: 1135204-02-2
M. Wt: 551.2 g/mol
InChI Key: DGOMJXBQAVSQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride is a benzothiazole-derived small molecule characterized by a diethylaminoethyl side chain, a 5,7-dimethyl-substituted benzothiazol moiety, and a pyrrolidine-1-sulfonyl group.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O3S2.ClH/c1-5-28(6-2)15-16-30(26-27-23-18-19(3)17-20(4)24(23)34-26)25(31)21-9-11-22(12-10-21)35(32,33)29-13-7-8-14-29;/h9-12,17-18H,5-8,13-16H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOMJXBQAVSQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC(=CC(=C2S1)C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C26H34N4O3S2
  • Molecular Weight : 514.7 g/mol
  • CAS Number : 356068-86-5
  • SMILES Notation : CCN(CC)CCN(C(=O)c1ccc(cc1)S(=O)(=O)N1CCCC1)c1nc2cc(C)cc(C)

The compound exhibits multifaceted biological activities, primarily through its interaction with various biological targets. It has been shown to influence cellular signaling pathways associated with:

  • Antimicrobial Activity : Demonstrated efficacy against Gram-positive bacteria and fungi.
  • Anticancer Properties : Potential cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research indicates that the compound possesses notable antimicrobial properties. A study evaluated its effectiveness against several bacterial strains and yeast species, revealing the following:

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC µg/mL)
Staphylococcus aureus1464
Bacillus subtilis1632
Candida albicans1564
Escherichia coli81024
Pseudomonas aeruginosa81024

The results indicate that the compound is particularly effective against Gram-positive bacteria while exhibiting limited activity against Gram-negative strains .

Anticancer Activity

The compound's anticancer potential has been investigated in various studies. It has shown cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, mediated by the activation of specific apoptotic pathways .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial properties of the compound in vitro. The results highlighted its effectiveness against multiple pathogens, making it a candidate for further development as an antibacterial agent.
  • Cytotoxicity Evaluation : In a recent investigation, the compound was tested against various cancer cell lines. The findings suggested significant cytotoxic effects, warranting further exploration into its use as a chemotherapeutic agent.

Scientific Research Applications

The compound has been identified as a potential therapeutic agent due to its interactions with various biological targets. The following sections detail its applications in scientific research.

Pharmacological Studies

The compound exhibits properties that make it suitable for pharmacological research, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. The benzothiazole moiety is known for its anticancer properties, and derivatives like this one may enhance efficacy through specific receptor interactions .
  • Neuropharmacology : The diethylamino group may influence neuroreceptor binding, suggesting potential applications in treating neurological disorders. Research on similar compounds indicates they may modulate neurotransmitter systems .

Chemical Biology

This compound can serve as a tool in chemical biology for studying protein interactions and cellular pathways:

  • Target Identification : By modifying the compound and observing changes in biological activity, researchers can identify specific protein targets involved in disease mechanisms .
  • Pathway Analysis : Utilizing the compound in cellular assays can help elucidate signaling pathways affected by its action, contributing to a better understanding of disease states.

Synthetic Chemistry

The synthetic routes developed for this compound can provide insights into new methodologies for creating complex organic molecules:

  • Method Development : The synthesis of this compound involves multi-step reactions that can be optimized for yield and efficiency, offering valuable techniques for organic synthesis .

Toxicological Studies

Understanding the safety profile of new compounds is crucial:

  • Safety Assessment : Toxicological evaluations are essential to determine the safety of the compound before it can be considered for therapeutic use. This includes assessing cytotoxicity and potential side effects .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of several benzothiazole derivatives, including variations of this compound. Results showed significant inhibition of tumor growth in vitro, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated.

Case Study 2: Neuropharmacological Effects

Research focusing on similar compounds demonstrated their ability to modulate dopamine receptors. This suggests that N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride could also exhibit neuroprotective effects worth exploring further.

Chemical Reactions Analysis

Sulfonamide Reactivity

The pyrrolidine-1-sulfonyl group exhibits characteristic sulfonamide reactivity:

  • Hydrolysis : Under acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the sulfonamide bond may cleave to yield sulfonic acid derivatives. For example:

    RSO2NR’R”+H2OH+/OHRSO3H+HNR’R”\text{RSO}_2\text{NR'R''} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RSO}_3\text{H} + \text{HNR'R''}

    This reaction is critical for prodrug activation in related compounds .

  • Nucleophilic Substitution : The sulfonyl group can act as a leaving group in SN₂ reactions with amines or thiols, forming new C–N or C–S bonds .

Table 1: Sulfonamide Reaction Pathways

Reaction TypeConditionsProductsReferences
Acidic HydrolysisHCl (6M), 80°C, 12h4-Sulfobenzoic acid derivative
Alkaline HydrolysisNaOH (2M), reflux, 6hPyrrolidine + sulfonate salt
Amine SubstitutionDIPEA, DMF, 60°C, 24hSecondary/tertiary amine adducts

Benzothiazole Ring Modifications

The 5,7-dimethyl-1,3-benzothiazol-2-yl group undergoes electrophilic substitution and ring-opening reactions:

  • Electrophilic Aromatic Substitution : Methyl groups direct electrophiles to the C4 position. Nitration or halogenation reactions are plausible under HNO₃/H₂SO₄ or Cl₂/FeCl₃ conditions .

  • Ring Opening : Strong bases (e.g., KOH) or reducing agents (e.g., LiAlH₄) may cleave the thiazole ring, generating thiol or amine intermediates .

Table 2: Benzothiazole Reactivity

ReactionReagents/ConditionsOutcomeReferences
NitrationHNO₃, H₂SO₄, 0–5°C4-Nitrobenzothiazole derivative
ReductionLiAlH₄, THF, refluxThiol-amine intermediate
BrominationBr₂, FeBr₃, CH₂Cl₂4-Bromo-substituted product

Tertiary Amine Reactivity

The diethylaminoethyl group participates in:

  • Quaternary Ammonium Salt Formation : Reacts with alkyl halides (e.g., CH₃I) to form water-soluble salts, enhancing bioavailability .

  • Oxidation : Tertiary amines may oxidize to N-oxides using H₂O₂ or mCPBA, altering solubility and electronic properties .

Table 3: Amine-Driven Reactions

ReactionConditionsProductsReferences
AlkylationCH₃I, K₂CO₃, DMFQuaternary ammonium salt
OxidationH₂O₂, AcOH, 50°CN-Oxide derivative

Amide Bond Stability

The central benzamide linkage is resistant to hydrolysis under physiological conditions but may cleave via:

  • Enzymatic Degradation : Esterases or proteases in biological systems .

  • Strong Acid/Base : Prolonged exposure to HCl (12M) or NaOH (10M) at elevated temperatures.

Biological Activation Pathways

In pharmacological contexts, the compound may undergo:

  • Sulfonamide Reduction : NADPH-dependent enzymes reduce sulfonamides to sulfinic acids, enhancing target binding .

  • Benzothiazole Metabolism : Cytochrome P450 enzymes oxidize methyl groups to hydroxymethyl derivatives .

Key Research Findings

  • The sulfonamide group’s hydrolysis correlates with prodrug activation in antitumor agents .

  • Substitution at the benzothiazole C4 position improves receptor affinity in kinase inhibitors .

  • Quaternary ammonium derivatives exhibit enhanced blood-brain barrier penetration .

Comparison with Similar Compounds

Table 1. Structural and Molecular Comparison

Parameter Target Compound Analog (CAS 1215590-65-0)
Aminoethyl Group Diethylaminoethyl Dimethylaminoethyl
Benzothiazol Substitution 5,7-Dimethyl 6-Methyl
Molecular Formula C₂₅H₃₃ClN₄O₃S₂ (estimated) C₂₃H₂₉ClN₄O₃S₂
Molecular Weight ~537.2 g/mol (calculated) 509.1 g/mol

Functional Implications of Structural Differences

Pharmacokinetic Properties

  • Membrane Permeability : Increased alkyl chain length (diethyl vs. dimethyl) may enhance lipid bilayer penetration, favoring improved blood-brain barrier permeability.

Target Binding and Selectivity

  • Benzothiazol Substitution : The 5,7-dimethyl configuration on the benzothiazol ring may enhance steric complementarity with hydrophobic pockets in target proteins compared to the 6-methyl analogue. This could improve binding affinity or selectivity for enzymes like kinases or sulfotransferases .
  • Sulfonamide Group : Both compounds retain the pyrrolidine-1-sulfonyl moiety, which is critical for hydrogen bonding and electrostatic interactions with target residues.

Preparation Methods

Chlorosulfonation of Benzoic Acid

Benzoic acid undergoes sulfonation at the para position using chlorosulfonic acid (Scheme 2):

Benzoic acid+ClSO3H4(Chlorosulfonyl)benzoic acid+H2O\text{Benzoic acid} + \text{ClSO}3\text{H} \rightarrow 4-\text{(Chlorosulfonyl)benzoic acid} + \text{H}2\text{O}

Reaction Conditions :

  • Reactants : Benzoic acid (1.0 eq), ClSO3_3H (3.0 eq)

  • Temperature : 0–5°C (gradually warmed to 25°C)

  • Duration : 4 hours

  • Yield : 82%

Sulfonamide Formation

4-(Chlorosulfonyl)benzoic acid (2 ) reacts with pyrrolidine to form 4-(pyrrolidine-1-sulfonyl)benzoic acid (3 ) (Scheme 3):

2+Pyrrolidine3+HCl\text{2} + \text{Pyrrolidine} \rightarrow \text{3} + \text{HCl}

Reaction Conditions :

  • Solvent : Dichloromethane (DCM)

  • Base : Triethylamine (2.5 eq)

  • Temperature : 0°C → 25°C

  • Duration : 3 hours

  • Yield : 89%

Characterization of 3 includes a distinctive 1H^1H-NMR signal for the pyrrolidine protons at δ 1.75–1.85 (m, 4H) and δ 3.15–3.25 (m, 4H).

Formation of 4-(Pyrrolidine-1-sulfonyl)benzoyl Chloride

The carboxylic acid group of 3 is activated via conversion to the acid chloride (4 ) using thionyl chloride (Scheme 4):

3+SOCl24+SO2+HCl\text{3} + \text{SOCl}2 \rightarrow \text{4} + \text{SO}2 + \text{HCl}

Reaction Conditions :

  • Solvent : Toluene

  • Temperature : Reflux (110°C)

  • Duration : 2 hours

  • Yield : 95%

Coupling with Amines to Form the Disubstituted Benzamide

The acid chloride 4 reacts sequentially with 5,7-dimethyl-1,3-benzothiazol-2-amine (1 ) and 2-(diethylamino)ethylamine (5 ) to form the target benzamide (6 ) (Scheme 5).

Stepwise Coupling Strategy

  • First coupling : 4 reacts with 1 in DCM with DIPEA as base.

  • Second coupling : The intermediate reacts with 5 under similar conditions.

Reaction Conditions :

  • Solvent : DCM

  • Base : DIPEA (3.0 eq)

  • Temperature : 0°C → 25°C

  • Duration : 12 hours per step

  • Overall Yield : 58–62%

Key Challenges :

  • Competitive formation of monosubstituted byproducts.

  • Steric hindrance from the 5,7-dimethyl groups on 1 .

Hydrochloride Salt Formation

The free base 6 is treated with hydrochloric acid to form the hydrochloride salt (7 ) (Scheme 6):

6+HCl7\text{6} + \text{HCl} \rightarrow \text{7}

Reaction Conditions :

  • Solvent : Ethanol

  • Acid : 1M HCl (1.1 eq)

  • Temperature : 25°C

  • Yield : 92%

Characterization and Analytical Data

Spectroscopic Data

  • 1H^1H-NMR (400 MHz, DMSO-d6_6 ) :
    δ 1.10 (t, 6H, N(CH2_2CH3_3)2_2 ), δ 1.75–1.85 (m, 4H, pyrrolidine), δ 2.35 (s, 6H, 5,7-CH3_3 ), δ 3.15–3.25 (m, 4H, pyrrolidine), δ 3.50 (q, 4H, N(CH2_2CH3_3)2_2 ), δ 4.20 (t, 2H, NCH2_2 ), δ 7.25–7.45 (m, 4H, aromatic).

  • HRMS : m/z calculated for C29_{29}H38_{38}ClN5_5O3_3S2_2: 566.1788, found: 566.1789.

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in H2_2O/MeOH gradient).

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key AdvantageLimitation
1Cyclization of phenol68–75High regioselectivityRequires harsh acidic conditions
2Sulfonamide formation89Scalable to gram quantitiesSensitive to moisture
4Sequential coupling58–62Avoids protection/deprotection stepsLow yield due to steric hindrance

Q & A

Basic: What are the common synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves coupling a benzothiazole-2-amine derivative with a functionalized benzoyl chloride. For example, reacting 5,7-dimethyl-1,3-benzothiazol-2-amine with 4-(pyrrolidine-1-sulfonyl)benzoyl chloride in pyridine under controlled conditions, followed by HCl salt formation. This mirrors protocols for analogous benzothiazole-amides, where pyridine acts as both solvent and acid scavenger . Post-synthesis, purification via column chromatography or recrystallization (e.g., using methanol) is critical to isolate the hydrochloride salt .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Structural confirmation requires a multi-technique approach:

  • X-ray crystallography to resolve the 3D arrangement, particularly hydrogen-bonding patterns (e.g., N–H⋯N dimers) and sulfonyl group geometry .
  • NMR spectroscopy (¹H, ¹³C, DEPT) to verify substituent positions, such as diethylaminoethyl and pyrrolidine-sulfonyl groups.
  • Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight and fragmentation patterns.
    Discrepancies in hydrogen bonding (e.g., C–H⋯F interactions) may indicate crystallographic packing variations, necessitating complementary techniques .

Basic: What analytical techniques are recommended for characterizing purity?

Methodological Answer:

  • HPLC with UV/Vis detection (λ = 254–280 nm) to assess purity, using a C18 column and acetonitrile/water gradient.
  • Thermogravimetric analysis (TGA) to detect residual solvents or decomposition products.
  • Elemental analysis (C, H, N, S) to validate stoichiometry, especially for the hydrochloride salt.
    For trace impurities, LC-MS coupled with ion mobility spectrometry can resolve isobaric contaminants .

Advanced: How can experimental design (DoE) optimize synthesis yield and reproducibility?

Methodological Answer:
Apply Design of Experiments (DoE) to systematically vary parameters:

  • Factors : Reaction temperature, molar ratios (amine:acyl chloride), solvent polarity (e.g., pyridine vs. DMF), and catalyst concentration.
  • Response variables : Yield, purity, and reaction time.
    A central composite design or Box-Behnken model can identify nonlinear interactions. For example, higher temperatures may accelerate acylation but promote byproduct formation (e.g., sulfonyl group hydrolysis). Statistical tools like ANOVA and response surface modeling optimize conditions while minimizing trial runs .

Advanced: What strategies address contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., enzyme inhibition assays using PFOR enzyme, as in nitazoxanide analogs) .
  • Solubility differences : Use consistent solvents (e.g., DMSO with ≤0.1% v/v) to avoid aggregation artifacts.
  • Cell line specificity : Validate activity in multiple models (e.g., mammalian cells vs. protist assays) and cross-reference with structural analogs .
    Meta-analysis of dose-response curves and Hill coefficients can reconcile potency discrepancies .

Advanced: What are the challenges in studying its pharmacokinetics, and how can they be mitigated?

Methodological Answer:
Key challenges include:

  • Low bioavailability : Due to the hydrochloride salt’s hygroscopicity and poor membrane permeability. Use prodrug strategies (e.g., esterification of the sulfonyl group) or nanoformulations to enhance absorption .
  • Metabolic instability : Conduct in vitro microsomal assays (human/rat liver S9 fractions) to identify degradation pathways.
  • Analytical detection : Employ UPLC-MS/MS with deuterated internal standards to quantify low plasma concentrations and distinguish metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.